molecular formula C11H10Cl2FNO3 B3025649 Ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate CAS No. 905808-04-0

Ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate

Cat. No. B3025649
M. Wt: 294.1 g/mol
InChI Key: SFFZLFMUCWZCOB-UHFFFAOYSA-N
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Description

“Ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate” is a chemical compound with the molecular formula C10H8Cl2FNO3 . It is also known by other names such as “Ethyl 2,6-dichloro-5-fluoropyridine-3-acetoacetate”, “Ethyl 2,6-dichloro-5-fluornicotinoylacetate”, and "Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate" .


Synthesis Analysis

The synthesis of this compound has been described in the literature. Specifically, a mixture of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate, malononitrile, and benzaldehyde reacted to form a related compound, ethyl 6-amino-5-cyano-2-(2,6-dichloro-5-fluoropyridin-3-yl)-4-phenyl-4H-pyran-3-carboxylate, in 71% yield .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: InChI=1/C10H8Cl2FNO3/c1-2-17-8(16)4-7(15)5-3-6(13)10(12)14-9(5)11/h3H,2,4H2,1H3 .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate is a compound with notable chemical significance. Its synthesis has been a subject of interest due to its role as a key intermediate in the production of Quinolone antibacterial agents. The compound is derived from 2,6-dichloro-5-fluoro-nicotine acid, which is treated with Sulphurous oxychloride to yield 2,6-dichloro-5-fluoronicotinoyl chloride. This is further reacted with carbanion and treated with p-Toluenesulfonic acid to obtain the desired product. Innovations in reaction processes have led to the utilization of cost-effective materials and optimization of reagents, resulting in superior crystal quality of the final product (Zhu Qiu-feng, 2005).

Application in Fluorescent Probing

A novel compound structurally similar to Ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate, known as 4-(2-{6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-ylamino} ethoxy)-4-oxobutanoic acid , has been synthesized as a fluorescent probe for β-amyloids. Its significance lies in its high binding affinities towards Aβ(1–40) aggregates, making it a potent tool in the molecular diagnosis of Alzheimer’s disease. The probe’s optical properties, influenced by solvent polarity, were thoroughly studied using various spectroscopic techniques, highlighting its application in the biomedical field (Huan-bao Fa et al., 2015).

Versatility in Heterocycle Synthesis

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate showcases its versatility as an intermediate for synthesizing a wide array of trifluoromethyl heterocycles. Employing rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, it serves as a precursor for various heterocyclic compounds, including oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines. This diversity is achieved either directly in a single step or with minimal additional steps, demonstrating the compound's crucial role in heterocyclic chemistry (Mark A. Honey et al., 2012).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2FNO3/c1-2-18-9(17)5-7(16)3-6-4-8(14)11(13)15-10(6)12/h4H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFZLFMUCWZCOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC(=C(N=C1Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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